Elafibranor

Descripción general

Descripción

Elafibranor es un agonista dual del receptor activado por proliferador de peroxisomas (PPAR) α y δ. Se utiliza principalmente para el tratamiento de la colangitis biliar primaria, una enfermedad hepática autoinmune rara. This compound ha demostrado ser prometedor en la mejora de la sensibilidad a la insulina, la homeostasis de la glucosa y el metabolismo de los lípidos .

Aplicaciones Científicas De Investigación

Elafibranor tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar los efectos de los agonistas de PPAR en varias vías bioquímicas.

Biología: Se estudia por sus efectos sobre el metabolismo celular y la expresión génica.

Medicina: Se utiliza en ensayos clínicos para el tratamiento de la colangitis biliar primaria, diabetes tipo 2, dislipidemia y esteatohepatitis no alcohólica (NASH).

Industria: Aplicaciones potenciales en el desarrollo de nuevos agentes terapéuticos dirigidos a enfermedades metabólicas y autoinmunitarias .

Mecanismo De Acción

Elafibranor ejerce sus efectos activando los receptores PPAR α y δ. Estos receptores juegan un papel crucial en la regulación del metabolismo de los lípidos y la glucosa, la inflamación y la síntesis de ácidos biliares. Tras la activación, this compound modula la expresión de genes implicados en estas vías, lo que lleva a perfiles metabólicos mejorados y una reducción de la inflamación. La vía de señalización para PPAR δ incluye la regulación negativa de CYP7A1, una enzima clave en la síntesis de ácidos biliares .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Elafibranor se sintetiza a través de un proceso químico de múltiples pasos. Los pasos clave implican la formación de la estructura principal, seguida de modificaciones del grupo funcional para lograr las propiedades farmacológicas deseadas. La ruta sintética generalmente incluye:

Formación de la estructura principal: La estructura principal de this compound se forma a través de una serie de reacciones de condensación y ciclización.

Modificaciones del grupo funcional: Se introducen varios grupos funcionales en la estructura principal para mejorar su actividad y selectividad

Métodos de producción industrial

La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso se lleva a cabo en entornos controlados para mantener la consistencia y la calidad. El producto final se somete luego a rigurosas pruebas de control de calidad para garantizar que cumple con los estándares requeridos .

Análisis De Reacciones Químicas

Tipos de reacciones

Elafibranor se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar varios metabolitos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, alterando su actividad.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula, mejorando sus propiedades farmacológicas.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en la síntesis y modificación de this compound incluyen:

Agentes oxidantes: Como el peróxido de hidrógeno y el permanganato de potasio.

Agentes reductores: Como el borohidruro de sodio y el hidruro de aluminio y litio.

Catalizadores: Como paladio sobre carbón y óxido de platino.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y derivados de this compound, que se estudian por sus propiedades farmacológicas .

Comparación Con Compuestos Similares

Elafibranor es único en su activación dual de los receptores PPAR α y δ. Compuestos similares incluyen:

Pioglitazona: Un agonista de PPAR γ utilizado para el tratamiento de la diabetes tipo 2.

Fenofibrato: Un agonista de PPAR α utilizado para el tratamiento de la hiperlipidemia.

Seladelpar: Otro agonista de PPAR δ que se está estudiando para el tratamiento de la colangitis biliar primaria.

En comparación con estos compuestos, this compound ofrece una gama más amplia de efectos debido a su activación dual del receptor, lo que lo convierte en un candidato prometedor para el tratamiento de diversas enfermedades metabólicas y autoinmunitarias .

Propiedades

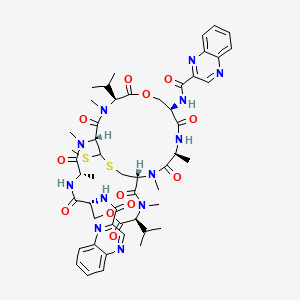

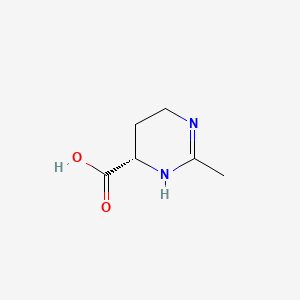

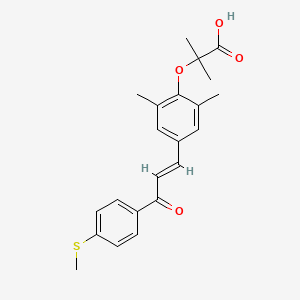

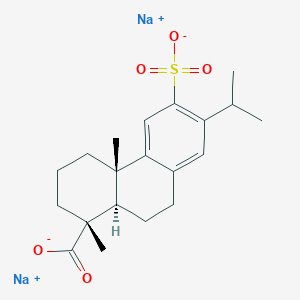

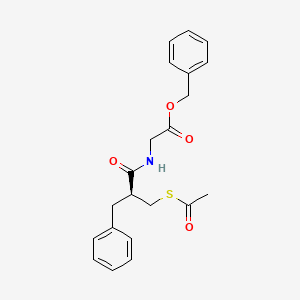

IUPAC Name |

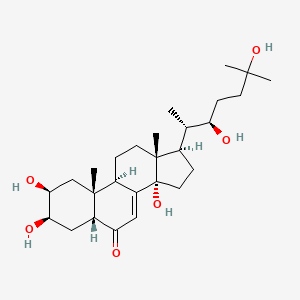

2-[2,6-dimethyl-4-[(E)-3-(4-methylsulfanylphenyl)-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O4S/c1-14-12-16(13-15(2)20(14)26-22(3,4)21(24)25)6-11-19(23)17-7-9-18(27-5)10-8-17/h6-13H,1-5H3,(H,24,25)/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLFKFHDSCQHOL-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)C=CC(=O)C2=CC=C(C=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)/C=C/C(=O)C2=CC=C(C=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045330 | |

| Record name | Elafibranor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

GFT505 is an oral treatment that acts on the 3 sub-types of PPAR (PPARa, PPARg, PPARd) with a preferential action on PPARa. It has a sophisticated mechanism of action. It is able to differentially recruit cofactors to the nuclear receptor, which subsequently lead to differential regulation of genes and biological effect. Therefore, the ability to identify and profile the activity of selective nuclear receptor modulator (SNuRMs) is a powerful approach to select innovative drug candidates with improved efficacy and diminished side effects. These pluripotent and multimodal molecules have significant positive effects on obesity, insulin-resistance and diabetes, atherosclerosis, inflammation, and the lipid triad (increasing of HDL cholesterol, lowering of triglycerides and LDL cholesterol). | |

| Record name | Elafibranor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05187 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

923978-27-2, 824932-88-9 | |

| Record name | 2-[2,6-Dimethyl-4-[(1E)-3-[4-(methylthio)phenyl]-3-oxo-1-propen-1-yl]phenoxy]-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923978-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elafibranor [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824932889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elafibranor [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923978272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elafibranor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05187 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Elafibranor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2,6-dimethyl-4-[(1E)-3-[4-(methylthio)phenyl]-3-oxo-1-propen-1-yl]phenoxy]-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELAFIBRANOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J3H5C81A5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Elafibranor?

A1: this compound is a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and delta (PPARδ) [, , , , ].

Q2: How does this compound exert its therapeutic effects?

A2: By activating PPARα and PPARδ, this compound regulates the expression of genes involved in lipid metabolism, glucose homeostasis, inflammation, and fibrosis [, , , , , , , , ].

Q3: What are the downstream effects of PPARα and PPARδ activation by this compound?

A3: this compound's activation of PPARα and PPARδ leads to:

- Improved Insulin Sensitivity: Enhanced glucose uptake and utilization, reduced hepatic glucose production [, ].

- Enhanced Lipid Metabolism: Increased fatty acid oxidation, decreased lipogenesis, and reduced triglyceride synthesis and accumulation [, , , , , ].

- Reduced Inflammation: Suppression of pro-inflammatory cytokines and chemokines, modulation of immune cell infiltration [, , , , , ].

- Inhibition of Fibrosis: Decreased activation of hepatic stellate cells (HSCs), reduced production of extracellular matrix (ECM) components [, , , , , , ].

Q4: What is the molecular formula and weight of this compound?

A4: Regrettably, the provided scientific research papers do not disclose the molecular formula and weight of this compound.

Q5: Is there any spectroscopic data available for this compound?

A5: The provided research papers do not contain information regarding the spectroscopic characteristics of this compound.

Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A6: While specific ADME details are limited in the provided papers, this compound is orally administered and rapidly absorbed [, ]. It undergoes metabolism, although specific metabolic pathways are not extensively discussed. This compound demonstrated a mild, reversible increase in serum creatinine, suggesting a potential interaction with renal excretion pathways [].

Q7: What is the in vivo efficacy of this compound in preclinical models of NASH?

A7: this compound consistently demonstrated efficacy in various preclinical NASH models, including:

- Diet-induced obese mice: Reduced body weight, improved glucose tolerance, decreased hepatic steatosis, inflammation, and fibrosis [, , , , ].

- Alcoholic steatohepatitis mice: Attenuated adipose tissue dysfunction, improved intestinal barrier integrity, reduced liver injury markers [].

- High-fat diet-induced CKD mice: Improved insulin sensitivity, reduced obesity, attenuated steatohepatitis, preserved renal function [].

Q8: Has this compound shown efficacy in clinical trials for NASH?

A8: this compound has been evaluated in clinical trials for NASH [, , , , , , , ]:

- Phase 2 trials: Showed promising results with improvements in liver enzymes, lipid profiles, and histological features of NASH [, ].

Q9: Are there any in vitro studies supporting this compound’s mechanism of action?

A9: Yes, in vitro studies using primary hepatocytes, hepatic cell lines, and liver spheroids demonstrated that this compound:

- Modulates lipid metabolism: Reduces lipid accumulation, increases fatty acid oxidation [, ].

- Reduces inflammation: Suppresses pro-inflammatory cytokine production [, , ].

- Inhibits fibrogenesis: Decreases HSC activation and ECM production [, , , ].

Q10: What is the safety profile of this compound?

A10: this compound has generally been well-tolerated in clinical trials [, , , , ].

- Common side effects: Include gastrointestinal symptoms like abdominal pain, diarrhea, nausea, and vomiting [].

- Reversible creatinine elevation: Observed in some patients, necessitating further investigation and monitoring, especially in those with pre-existing renal impairment [, ].

- No significant weight gain or cardiac events were reported [].

Q11: Has this compound been investigated for other indications besides NASH?

A11: Yes, preclinical studies have explored its potential in alcoholic steatohepatitis and chronic kidney disease associated with a high-fat diet [, , ].

Q12: Are there any ongoing research efforts to develop this compound further?

A12: Research continues to optimize this compound’s therapeutic potential [, , ]:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol](/img/structure/B1671070.png)

![4,5-Dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B1671076.png)